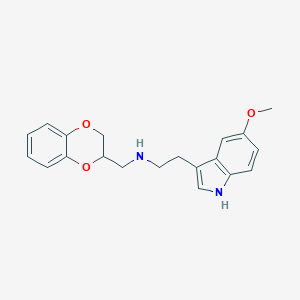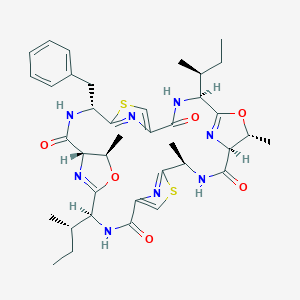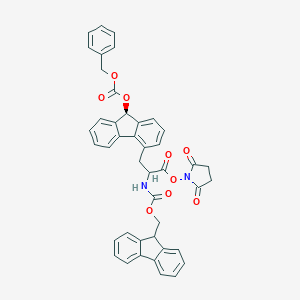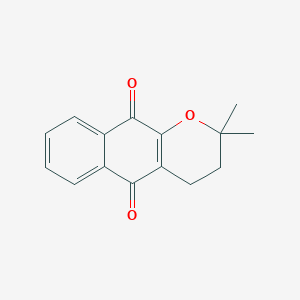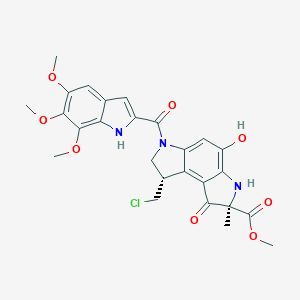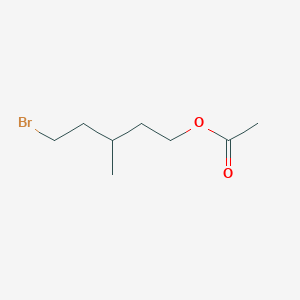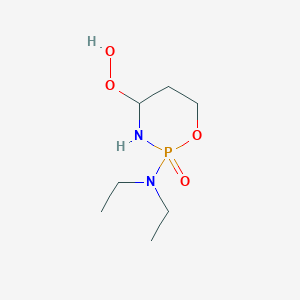
Diethyl-4'-hydroperoxycyclophosphamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl-4'-hydroperoxycyclophosphamide (DECP) is a synthetic compound that belongs to the family of cyclophosphamide analogs. It is a prodrug that is converted into its active form, 4-hydroperoxycyclophosphamide (4-HC), by the enzyme NADPH-cytochrome P450 reductase. DECP has been extensively studied for its potential use in cancer treatment due to its ability to selectively target cancer cells.
Mécanisme D'action
Diethyl-4'-hydroperoxycyclophosphamide is converted into 4-HC, which is the active form of the drug. 4-HC is a bifunctional alkylating agent that can crosslink DNA strands, leading to DNA damage and cell death. 4-HC can also induce apoptosis, a process of programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Diethyl-4'-hydroperoxycyclophosphamide has been shown to have a similar toxicity profile to cyclophosphamide. However, Diethyl-4'-hydroperoxycyclophosphamide has been shown to be less toxic to normal cells compared to cyclophosphamide. Diethyl-4'-hydroperoxycyclophosphamide has also been shown to have a longer half-life than cyclophosphamide, which may allow for less frequent dosing.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl-4'-hydroperoxycyclophosphamide has several advantages for lab experiments. It has been shown to be more effective than cyclophosphamide in killing cancer cells in vitro. Diethyl-4'-hydroperoxycyclophosphamide has also been shown to be effective against cancer cells that are resistant to cyclophosphamide. However, Diethyl-4'-hydroperoxycyclophosphamide has several limitations for lab experiments. It is a prodrug that requires activation by the enzyme NADPH-cytochrome P450 reductase. This may limit its use in cell lines that do not express this enzyme. Diethyl-4'-hydroperoxycyclophosphamide is also less stable than cyclophosphamide, which may limit its shelf life.
Orientations Futures
There are several future directions for the study of Diethyl-4'-hydroperoxycyclophosphamide. One direction is to investigate the potential use of Diethyl-4'-hydroperoxycyclophosphamide in combination with other cancer treatments, such as radiation therapy or immunotherapy. Another direction is to investigate the use of Diethyl-4'-hydroperoxycyclophosphamide in the treatment of specific types of cancer, such as breast cancer or lung cancer. Additionally, further studies are needed to determine the optimal dosing and administration schedule for Diethyl-4'-hydroperoxycyclophosphamide in cancer treatment.
Méthodes De Synthèse
Diethyl-4'-hydroperoxycyclophosphamide is synthesized by reacting cyclophosphamide with hydrogen peroxide in the presence of an acid catalyst. The reaction yields a mixture of Diethyl-4'-hydroperoxycyclophosphamide and its isomer, 2-hydroperoxycyclophosphamide (2-HC). The two compounds can be separated using column chromatography.
Applications De Recherche Scientifique
Diethyl-4'-hydroperoxycyclophosphamide has been studied for its potential use in cancer treatment. In vitro studies have shown that Diethyl-4'-hydroperoxycyclophosphamide is more effective than cyclophosphamide in killing cancer cells. Diethyl-4'-hydroperoxycyclophosphamide has also been shown to be effective against cancer cells that are resistant to cyclophosphamide. In vivo studies have shown that Diethyl-4'-hydroperoxycyclophosphamide can inhibit the growth of tumors in animal models.
Propriétés
Numéro CAS |
76353-74-7 |
|---|---|
Nom du produit |
Diethyl-4'-hydroperoxycyclophosphamide |
Formule moléculaire |
C7-H17-N2-O4-P |
Poids moléculaire |
224.19 g/mol |
Nom IUPAC |
N,N-diethyl-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H17N2O4P/c1-3-9(4-2)14(11)8-7(13-10)5-6-12-14/h7,10H,3-6H2,1-2H3,(H,8,11) |
Clé InChI |
GJXPHQZOVOSUNQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)P1(=O)NC(CCO1)OO |
SMILES canonique |
CCN(CC)P1(=O)NC(CCO1)OO |
Apparence |
white crystalline powder, hygroscopic |
Pureté |
98% |
Synonymes |
4-hydroperoxydechlorocyclophosphamide 4-OOH-deClCP Asta 7037 DEHP-CP diethyl-4'-hydroperoxycyclophosphamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



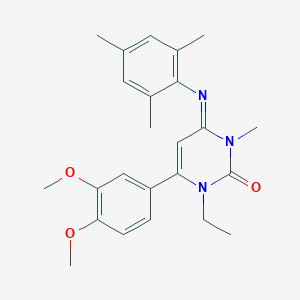

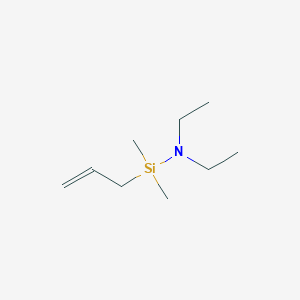

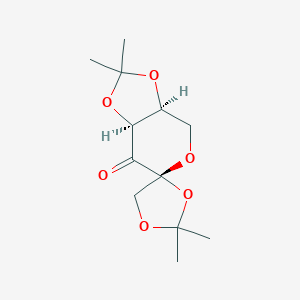

![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)
